molecular formula C8H8N6O6 B15002904 4-{4-[(4-Nitro-1,2,5-oxadiazol-3-yl)oxy]-1,2,5-oxadiazol-3-yl}morpholine

4-{4-[(4-Nitro-1,2,5-oxadiazol-3-yl)oxy]-1,2,5-oxadiazol-3-yl}morpholine

Cat. No.: B15002904
M. Wt: 284.19 g/mol
InChI Key: GOBWFWUWGQYPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[(4-Nitro-1,2,5-oxadiazol-3-yl)oxy]-1,2,5-oxadiazol-3-yl}morpholine is a compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 4-{4-[(4-Nitro-1,2,5-oxadiazol-3-yl)oxy]-1,2,5-oxadiazol-3-yl}morpholine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures. The reaction mixture is stirred and then filtered to remove insoluble by-products, followed by purification through column chromatography . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-{4-[(4-Nitro-1,2,5-oxadiazol-3-yl)oxy]-1,2,5-oxadiazol-3-yl}morpholine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{4-[(4-Nitro-1,2,5-oxadiazol-3-yl)oxy]-1,2,5-oxadiazol-3-yl}morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[(4-Nitro-1,2,5-oxadiazol-3-yl)oxy]-1,2,5-oxadiazol-3-yl}morpholine involves its interaction with molecular targets and pathways within biological systems. The compound’s nitro and oxadiazole groups play a crucial role in its reactivity and interactions. It can act as an oxidizing agent, and its effects are mediated through the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar compounds to 4-{4-[(4-Nitro-1,2,5-oxadiazol-3-yl)oxy]-1,2,5-oxadiazol-3-yl}morpholine include:

The uniqueness of this compound lies in its specific molecular arrangement, which imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

Molecular Formula

C8H8N6O6

Molecular Weight

284.19 g/mol

IUPAC Name

4-[4-[(4-nitro-1,2,5-oxadiazol-3-yl)oxy]-1,2,5-oxadiazol-3-yl]morpholine

InChI

InChI=1S/C8H8N6O6/c15-14(16)6-8(12-20-10-6)18-7-5(9-19-11-7)13-1-3-17-4-2-13/h1-4H2

InChI Key

GOBWFWUWGQYPBA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NON=C2OC3=NON=C3[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.